molecular formula C9H10FNO2 B14809710 4-Cyclopropoxy-3-fluoro-5-methoxypyridine

4-Cyclopropoxy-3-fluoro-5-methoxypyridine

Cat. No.: B14809710
M. Wt: 183.18 g/mol
InChI Key: CDCZGDRTOQPBEM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-3-fluoro-5-methoxypyridine involves several steps. One common method includes the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate reagents . The reaction conditions typically involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-3-fluoro-5-methoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-fluoro-5-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-methoxypyridine involves its interaction with molecular targets through its electron-withdrawing fluorine substituent. This interaction can affect various pathways, including enzyme inhibition and receptor binding. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoro-5-methoxypyridine

InChI

InChI=1S/C9H10FNO2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

CDCZGDRTOQPBEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1OC2CC2)F

Origin of Product

United States

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